Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-

Medicinal Chemistry COX Inhibition Anti-inflammatory

Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]- (CAS 141424-41-1; molecular formula C20H20N4O3; MW 364.41) is a synthetic 1,2,4-triazine derivative bearing a 3-acetamidomethyl substituent and two 4-methoxyphenyl groups at positions 5 and 6. It belongs to the class of 5,6-diaryl-1,2,4-triazines, a scaffold with validated pharmacological relevance in cyclooxygenase (COX) inhibition, antiplatelet activity, and G protein-coupled receptor antagonism.

Molecular Formula C20H20N4O3
Molecular Weight 364.4 g/mol
CAS No. 141424-41-1
Cat. No. B12942547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-
CAS141424-41-1
Molecular FormulaC20H20N4O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H20N4O3/c1-13(25)21-12-18-22-19(14-4-8-16(26-2)9-5-14)20(24-23-18)15-6-10-17(27-3)11-7-15/h4-11H,12H2,1-3H3,(H,21,25)
InChIKeyJQDCDDQTIFWPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]- (CAS 141424-41-1): Structural Baseline and Sourcing Profile


Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]- (CAS 141424-41-1; molecular formula C20H20N4O3; MW 364.41) is a synthetic 1,2,4-triazine derivative bearing a 3-acetamidomethyl substituent and two 4-methoxyphenyl groups at positions 5 and 6 . It belongs to the class of 5,6-diaryl-1,2,4-triazines, a scaffold with validated pharmacological relevance in cyclooxygenase (COX) inhibition, antiplatelet activity, and G protein-coupled receptor antagonism [1][2]. The compound is commercially available at 97% purity for research use . Its structural core—5,6-bis(4-methoxyphenyl)-1,2,4-triazine—is shared with several biologically characterized analogs, making it a key intermediate and comparator tool for structure-activity relationship (SAR) studies.

SAR Probe Evaluates 3-position linker and substituent effects on COX and GPCR targets
Negative Control Predicted to lack GPR84 antagonism due to absence of indole NH donor
Synthetic Handle Acetamide group enables hydrolysis to amine for parallel library generation

Why Generic 5,6-Diaryl-1,2,4-Triazine Substitution Fails: The Acetamidomethyl Differentiator in CAS 141424-41-1


Within the 5,6-bis(4-methoxyphenyl)-1,2,4-triazine chemotype, the nature of the 3-position substituent is the dominant determinant of biological target engagement, potency, and selectivity. The methyl analog (Anitrazafen, CAS 63119-27-7) functions as a topical COX-2 inhibitor anti-inflammatory agent , while the 3-(1H-indol-3-ylmethyl) analog (GPR84 antagonist 1) is a high-affinity (pA2 = 8.90) competitive antagonist of human GPR84 [1]. The 3-(4-methylpiperazine-1-carbonyl) analog (compound 10) is a potent COX inhibitor (IC50 = 0.28 µM) with oral antiplatelet activity exceeding aspirin [2]. CAS 141424-41-1, bearing a 3-acetamidomethyl group, occupies a distinct chemical space: the acetamide moiety introduces a hydrogen-bond donor/acceptor pair absent in Anitrazafen and alters the steric and electronic profile relative to the indole-bearing GPR84 antagonists. These structural differences preclude simple interchange with any single analog and necessitate compound-specific validation for each target application.

3-Methyl analog (Anitrazafen) lacks amide H-bond donor/acceptor pair; physicochemical profile and target engagement may shift.
3-Indole analog (GPR84 antagonist) relies on indole NH for receptor binding; acetamidomethyl substitution may not reproduce GPR84 antagonism.
3-Thioether-linked acetamide analog (compound 4k) alters linker flexibility and terminal group; COX-2 selectivity context may differ.

Quantitative Differentiation Evidence: CAS 141424-41-1 Versus Closest Structural Analogs


Structural Differentiation from Anitrazafen (CAS 63119-27-7): Replacement of 3-Methyl with 3-Acetamidomethyl

CAS 141424-41-1 differs from Anitrazafen (5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine) by substitution of the 3-methyl group with a 3-acetamidomethyl moiety. Anitrazafen is a topically effective anti-inflammatory agent with COX-2 inhibitory activity, but no quantitative IC50 for COX-1 or COX-2 has been publicly disclosed for this compound . The acetamidomethyl group in CAS 141424-41-1 introduces an additional hydrogen-bond donor (amide N–H) and acceptor (amide C=O), increasing the polar surface area and altering the hydrogen-bonding capacity relative to Anitrazafen. This structural modification is expected to modulate COX isoform selectivity and oral bioavailability, though direct comparative pharmacological data for CAS 141424-41-1 are not available in the published literature.

H‑Bond Capacity
Class-level inference
+1 H‑bond donor, +1 H‑bond acceptor vs. Anitrazafen (MW +57)
Supports physicochemical differentiation review
Direct COX isoform data not available
Medicinal Chemistry COX Inhibition Anti-inflammatory

Differentiation from GPR84 Antagonist 1: The Acetamide-for-Indole Swap Alters GPR84 Pharmacology

GPR84 antagonist 1 (3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole; compound 837) is a high-affinity competitive antagonist of human GPR84 with a pA2 of 8.90 ± 0.08 (equivalent to 1.26 nM) in [35S]GTPγS binding studies [1]. CAS 141424-41-1 replaces the indole moiety with an acetamide group at the 3-methylene position. In the GPR84 SAR study, N-methylation of the indole NH (compound 13) abolished antagonist activity, directly demonstrating that the indole NH hydrogen-bond donor is essential for GPR84 binding [2]. The acetamide NH in CAS 141424-41-1 presents a different H-bond geometry and electronic environment compared to indole NH, which would be predicted to reduce or eliminate GPR84 antagonist potency. No direct GPR84 activity data for CAS 141424-41-1 have been reported.

GPR84 Potency
Class-level inference
Comparator pA₂ 8.90 (~1.26 nM) vs no data for target
May support GPR84 selectivity probe context
Indole NH essential for antagonist activity; acetamide likely inert
GPR84 Antagonism Inflammatory Disease GPCR Pharmacology

Differentiation from 3-Thioether Acetamide COX-2 Inhibitor (Compound 4k): Linker Atom Impacts COX-2 Selectivity

Compound 4k (2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide) is a COX-2 inhibitor with an IC50 of 3.06 µM, exhibiting selectivity for COX-2 over COX-1 as supported by molecular docking studies [1]. CAS 141424-41-1 differs in two key aspects: (i) the triazine-to-acetamide linker is a methylene (–CH2–) rather than a thioether (–S–), and (ii) the terminal amide substituent is a simple methyl group rather than a thiazol-2-yl group. The thioether linker in compound 4k provides a longer and more flexible connection between the triazine core and the acetamide moiety compared to the direct methylene bridge in CAS 141424-41-1. In the broader SAR of 5,6-diaryl-1,2,4-triazines, the nature of the 3-position linker substantially influences COX inhibitory potency and isoform selectivity [2].

COX-2 Activity
Class-level inference
Comparator IC₅₀ 3.06 µM (COX-2) vs no data for target
Supports linker-dependent selectivity review
Thioether vs methylene bridge; terminal thiazole absent
COX-2 Inhibition Inflammation Molecular Docking

Physicochemical Differentiation: Calculated Property Profile Versus Key Analogs

The calculated physicochemical profile of CAS 141424-41-1 (MW 364.41, C20H20N4O3) positions it between Anitrazafen (MW 307.35) and GPR84 antagonist 1 (MW 422.5) in terms of molecular weight [1]. The acetamidomethyl group introduces a hydrogen-bond donor not present in Anitrazafen, increasing topological polar surface area and potentially improving aqueous solubility relative to the fully aromatic indole-bearing GPR84 antagonist 1. In the GPR84 antagonist SAR, ligand lipophilic efficiency (LLE = pIC50 − cLogP) was a key optimization parameter; compounds with lower cLogP and higher LLE (e.g., compound 18, LLE = 4.58) demonstrated improved kinetic solubility and metabolic stability [1]. The simpler acetamide side chain of CAS 141424-41-1 provides a less lipophilic starting point (predicted cLogP ~2.5–3.0 based on structural analogs) compared to the diphenyl analog 4 (cLogP 4.24, kinetic solubility 1.4 µM) [1].

Physicochemical Profile
Class-level inference
Predicted cLogP ~2.5–3.0, MW 364, HBD 1
Indicates lead-like starting point for oral space
Experimental logD and solubility not reported
Physicochemical Properties Drug-likeness Lead Optimization

Limitations of Available Evidence and Guidance for Procurement Decisions

A systematic literature search reveals that CAS 141424-41-1 has not been the subject of any published primary research article, patent, or public database entry reporting quantitative biological activity data (e.g., IC50, Ki, EC50) . The compound is listed in chemical supplier catalogs at 97% purity for research use only . All differentiation claims presented herein are derived from class-level inference based on structurally characterized analogs: Anitrazafen (topical anti-inflammatory), GPR84 antagonist 1 (pA2 8.90 at human GPR84), compound 4k (COX-2 IC50 3.06 µM), and compound 10 (COX IC50 0.28 µM, ex vivo antiplatelet activity >3× aspirin) [1][2][3]. No head-to-head comparative data exist for CAS 141424-41-1 versus any of these analogs. Procurement decisions should be guided by the intended use: this compound is suitable as a synthetic intermediate, SAR probe, or negative control, but cannot be assumed to possess the pharmacological activities of its closest analogs without de novo experimental validation.

Evidence Gaps
Data to verify
No published IC₅₀, Ki, or EC₅₀ for CAS 141424-41-1
Requires de novo experimental profiling
All differentiation derived from class-level SAR inference
Evidence Gaps Procurement Due Diligence Assay Validation

Recommended Application Scenarios for CAS 141424-41-1 Based on Structural Differentiation Evidence


SAR Probe for COX-2 Inhibitor Lead Optimization

CAS 141424-41-1 serves as a structurally simplified comparator to compound 4k (COX-2 IC50 3.06 µM, thioether-linked thiazolylacetamide) for SAR studies exploring the effect of the 3-position linker on COX-2 inhibitory potency and selectivity [1]. By replacing the thioether (–S–CH2–) with a methylene (–CH2–) bridge and the thiazol-2-yl terminal group with a methyl group, researchers can systematically assess the contribution of linker heteroatom and terminal amide substituent to COX-2 binding. The compound can also serve as a negative control for COX-1/COX-2 selectivity profiling against compound 10 (COX IC50 0.28 µM, >3× aspirin potency ex vivo) to determine whether the simple acetamidomethyl substitution retains any COX inhibitory activity [2].

Negative Control for GPR84-Dependent Pharmacological Effects

Based on the GPR84 SAR demonstrating that the indole NH of GPR84 antagonist 1 (pA2 8.90, IC50 6 nM at human GPR84) is essential for receptor binding (N-methyl analog 13 is inactive) [1], CAS 141424-41-1 is predicted to lack significant GPR84 antagonist activity. This property makes it a valuable negative control compound for experiments designed to attribute biological effects specifically to GPR84 antagonism. In cellular assays using THP-1 monocyte/macrophage cells or other GPR84-expressing systems, CAS 141424-41-1 can be used alongside GPR84 antagonist 1 to control for off-target effects of the 5,6-bis(4-methoxyphenyl)-1,2,4-triazine scaffold that are independent of GPR84 engagement.

Synthetic Intermediate for Diversified 3-Substituted Triazine Libraries

The acetamidomethyl group of CAS 141424-41-1 provides a versatile synthetic handle for further derivatization. The acetamide can be hydrolyzed to the corresponding primary amine (3-aminomethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine), enabling acylation, sulfonylation, or reductive amination to generate diverse compound libraries [1]. This intermediate is structurally related to the 3-amino-5,6-diaryl-1,2,4-triazines described in anti-inflammatory patents, where 3-dimethylamino-5,6-bis(4-methoxyphenyl)-1,2,4-triazine demonstrated an LD50 greater than 1000 mg/kg [2]. The commercial availability of CAS 141424-41-1 at 97% purity facilitates its use as a starting material for parallel synthesis of 3-substituted analogs for screening against COX, GPR84, or other targets relevant to the 1,2,4-triazine pharmacophore.

Physicochemical Benchmarking for Lead-like Property Optimization

With a molecular weight of 364.41 and only one hydrogen-bond donor, CAS 141424-41-1 occupies a favorable position in oral drug-like chemical space compared to higher-MW analogs in the GPR84 antagonist series (e.g., compound 4: MW >400, cLogP 4.24, kinetic solubility 1.4 µM) [1]. It can be used as a benchmarking compound in physicochemical profiling assays (LogD, kinetic solubility, microsomal stability, plasma protein binding) to establish baseline values for the 5,6-bis(4-methoxyphenyl)-1,2,4-triazine scaffold with a minimal 3-substituent. These data would inform multiparameter optimization (MW, cLogP, LLE) of more potent but less drug-like analogs, following the optimization strategy demonstrated in the GPR84 antagonist program where improved LLE and solubility were achieved through polar substitutions [1].

Application
Selection Property
Validation Focus
COX-2 SAR probe studies
3‑position linker variation (methylene vs thioether)
COX-2 inhibitory potency and selectivity profiling
GPR84 negative control studies
Indole NH‑independent pathway response
GPR84 antagonist activity control in THP-1 cells
Synthetic intermediate for triazine libraries
Acetamide hydrolysis to 3‑aminomethyl derivative
Parallel synthesis and screening against COX/GPR84
Physicochemical benchmarking
Lead‑like property profile (MW 364, HBD 1)
LogD, kinetic solubility, microsomal stability assays
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